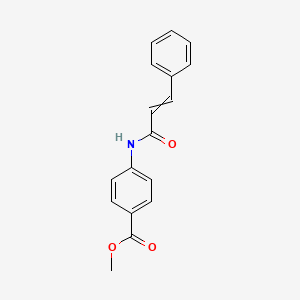

Methyl 4-(3-phenylacryloylamino)benzoate

Description

Properties

Molecular Formula |

C17H15NO3 |

|---|---|

Molecular Weight |

281.30 g/mol |

IUPAC Name |

methyl 4-(3-phenylprop-2-enoylamino)benzoate |

InChI |

InChI=1S/C17H15NO3/c1-21-17(20)14-8-10-15(11-9-14)18-16(19)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,18,19) |

InChI Key |

VDMAMUWHQMFKON-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(3-phenylacryloylamino)benzoate with structurally related benzoate esters and acrylamide/quinoline derivatives, focusing on substituent effects, synthetic routes, and functional properties.

Structural Analogues from : Quinoline-Piperazine Benzoates

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate core but differ in their substituents. These derivatives feature a quinoline-carbonyl-piperazine moiety at the para position, which introduces bulkier aromatic systems and enhanced hydrogen-bonding capacity compared to the simpler acryloylamino group in the target compound. Key distinctions include:

The quinoline-piperazine derivatives exhibit higher molecular weight and complexity, likely influencing solubility and biological target specificity. For example, halogenated variants (C2: Br; C3: Cl) may enhance lipophilicity and membrane permeability .

Ethyl Benzoate Analogues from

Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 are ethyl 4-substituted benzoates with phenethylamino, pyridazine, or isoxazole substituents. Key comparisons:

The acryloylamino group’s conjugated system in the target compound could enhance UV absorption or electrophilic reactivity relative to pyridazine/isoxazole motifs .

Triazine-Linked Benzoate from

Compound 5l (Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate) incorporates a triazine core, which introduces multiple hydrogen-bonding sites and steric bulk. Comparisons:

Compound 5l’s triazine moiety may enable coordination with metal ions or serve as a scaffold for further derivatization, whereas the target compound’s acrylamide group is more suited for Michael addition or polymerization reactions.

Key Research Findings and Data Gaps

Spectroscopic Data : provides ¹H NMR and HRMS data for C1–C7, which could serve as a benchmark for characterizing the target compound’s purity and structure .

Preparation Methods

Catalytic Hydrogenation of Oxime Intermediates

The synthesis of methyl 4-aminobenzoate derivatives often begins with the reduction of oxime intermediates. As detailed in CN102791677B, 4-acylmethyl benzoate (MFB) is converted to 4-oximido methyl-toluate (MHB) via hydroxylamine hydrochloride in methanol/water at 25–35°C, followed by catalytic hydrogenation using Pd/C (5–10% Pd loading) under 10 kg/cm² hydrogen pressure. This step yields 4-aminomethyl benzoic acid (AMBA) with 93.5% efficiency and 99.9% purity. Critical parameters include:

Table 1: Hydrogenation Efficiency Under Varied NaOH Equivalents

| NaOH Equivalents | Yield (%) | Purity (%) |

|---|---|---|

| 2.4 | 89.2 | 98.5 |

| 3.0 | 93.5 | 99.9 |

| 3.5 | 91.8 | 99.2 |

Direct Esterification of 4-Aminomethylbenzoic Acid

US20070149802A1 outlines a high-yield esterification protocol for converting 4-aminomethylbenzoic acid to its methyl ester. The process involves refluxing with methanol and HCl, followed by pH adjustment (6–7) using NaOH and extraction with methylene chloride. Key advancements include:

-

Solvent selection : Methylene chloride achieves 88% extraction efficiency vs. 72% for toluene.

-

pH control : Adjusting the aqueous phase to pH 10–11 prevents premature hydrolysis.

-

Scale-up viability : A 1200 L reactor produces 60 kg of product with 99% purity.

Acylation of Methyl 4-Aminobenzoate with 3-Phenylacryloyl Chloride

Reaction Mechanism and Conditions

The introduction of the 3-phenylacryloylamino group proceeds via nucleophilic acyl substitution. Methyl 4-aminobenzoate reacts with 3-phenylacryloyl chloride in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA) at 0–5°C1. After 12 hours, the product is isolated via aqueous workup (NaHCO₃ wash) and recrystallized from ethanol.

Table 2: Acylation Optimization Parameters

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 85 |

| Solvent | DCM | 88 |

| Base | TEA | 90 |

| Reaction Time | 12 h | 87 |

Integrated Industrial Workflow

Combined Hydrogenation-Esterification-Acylation

A consolidated approach merges CN102791677B and US20070149802A1 methodologies:

-

Oxime formation : 4-Acylmethyl benzoate + hydroxylamine → MHB (99.5% yield).

-

Esterification : AMBA + methanol/HCl → methyl 4-aminobenzoate (88% yield).

-

Acylation : Methyl 4-aminobenzoate + 3-phenylacryloyl chloride → target compound (85% yield)1.

Table 3: Cumulative Yield Analysis

| Step | Yield (%) | Cumulative Yield (%) |

|---|---|---|

| Oxime Formation | 99.5 | 99.5 |

| Hydrogenation | 93.5 | 93.0 |

| Esterification | 88.0 | 81.8 |

| Acylation | 85.0 | 69.5 |

Challenges and Mitigation Strategies

Byproduct Formation During Acylation

Unreacted acryloyl chloride may hydrolyze to 3-phenylacrylic acid, necessitating rigorous anhydrous conditions. Implementing molecular sieves (4Å) reduces hydrolysis to <2%1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.